molecular formula C10H14O B192075 (-)-Perillaldehyde CAS No. 18031-40-8

(-)-Perillaldehyde

Cat. No. B192075
CAS RN: 18031-40-8
M. Wt: 150.22 g/mol
InChI Key: RUMOYJJNUMEFDD-SNVBAGLBSA-N
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Description

“(-)-Perillaldehyde” is a naturally occurring organic compound found in several plants, including perilla and citrus. It’s a monoterpenoid that contributes to the aroma of these plants .


Synthesis Analysis

The synthesis of “(-)-Perillaldehyde” would involve organic chemistry techniques and would likely start from readily available precursors. The exact method would depend on the specific requirements of the synthesis, such as the desired yield or the need to avoid certain byproducts .


Molecular Structure Analysis

The molecular structure of “(-)-Perillaldehyde” would be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “(-)-Perillaldehyde” would depend on the conditions and the other chemicals present. For example, it might undergo addition reactions with nucleophiles, or it could be oxidized to produce a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(-)-Perillaldehyde”, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, its boiling point would be influenced by the strength of the intermolecular forces in the substance .

Safety And Hazards

Like all chemicals, “(-)-Perillaldehyde” should be handled with care. Its specific safety hazards would depend on factors such as its concentration and the way it’s used. Material Safety Data Sheets (MSDS) provide information about the hazards of chemicals and how to handle them safely .

Future Directions

The future directions for research on “(-)-Perillaldehyde” could include exploring new uses for this compound, investigating its mechanism of action in more detail, or developing more efficient methods for its synthesis .

properties

IUPAC Name

(4S)-4-prop-1-en-2-ylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMOYJJNUMEFDD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CCC(=CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041190
Record name (4S)-4-(1-Methylethenyl)-1-cyclohexene-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perillaldehyde, (-)-

CAS RN

18031-40-8
Record name (S)-Perillaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18031-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name l-Perillaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018031408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S)-4-(1-Methylethenyl)-1-cyclohexene-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Perillaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERILLALDEHYDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL0Y7P6LP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

(S)-(−)-Perillyl alcohol (300 mg, 2.0 mmol) was dissolved in benzene (1 mL), added with aluminum isopropoxide (40 mg, 0.1 eq, 0.20 mmol) and 2-nitrobenzaldehyde (390 mg, 1.3 eq, 2.6 mmol) and stirred at room temperature for 2 hours. The reaction mixture was added with ethyl acetate and made acidic with addition of 2 N hydrochloric acid, and then the organic layer was separated. Subsequently, the organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated in vacuo, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1) to obtain 250 mg (yield: 84%) of the title compound as yellow oil.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
4,880
Citations
F Erhunmwunsee, C Pan, K Yang, Y Li… - Critical Reviews in …, 2022 - Taylor & Francis
Monoterpene Perillaldehyde (PAE) is a major component of the essential oil extracted from perilla plants (Perilla frutescens), which has been used as a leafy vegetable and a medicinal …
Number of citations: 23 www.tandfonline.com
CA Hobbs, SV Taylor, C Beevers, M Lloyd… - Food and Chemical …, 2016 - Elsevier
… only at a hepatotoxic dose of perillaldehyde. All other genotoxicity assays were … perillaldehyde, and they provide the primary basis for recent scientific opinions regarding perillaldehyde …
Number of citations: 43 www.sciencedirect.com
T Uemura, T Yashiro, R Oda, N Shioya… - Journal of agricultural …, 2018 - ACS Publications
Monoterpenoid perillaldehyde (PA) is the major component in Perilla frutescens leaf essential oil, but its function regarding anti-inflammatory effect is unclear. We explored the anti-…
Number of citations: 44 pubs.acs.org
S Takagi, H Goto, Y Shimada, K Nakagomi… - Phytomedicine, 2005 - Elsevier
… the vasodilative effect of perillaldehyde. In this study, we found that perillaldehyde acts as a … indicating the possibility of a novel function of perillaldehyde as a Ca 2+ channel blocker. …
Number of citations: 49 www.sciencedirect.com
J Tian, Y Wang, H Zeng, Z Li, P Zhang… - International journal of …, 2015 - Elsevier
… Effects of perillaldehyde on fungal development in grapes. (A) Effects of perillaldehyde on Aspergillus niger growth in wound-inoculated grapes. (B) Effects of perillaldehyde on natural …
Number of citations: 88 www.sciencedirect.com
N Ito, T Nagai, T Oikawa, H Yamada… - … and Alternative Medicine, 2011 - hindawi.com
Perillae Herba (a leaf of Perilla frutescens) has been prescribed as one of the component herbs in certain Kampo (Japanese herbal) medicines that are used clinically for the …
Number of citations: 71 www.hindawi.com
H Tian, S Qu, Y Wang, Z Lu, M Zhang, Y Gan… - Applied microbiology …, 2017 - Springer
New anti-Candida albicans drugs are needed due to the emergence of resistant cases in recent years. Perillaldehyde (PAE) is a natural monoterpenoid compound derived from Perilla …
Number of citations: 60 link.springer.com
K Sato, S Krist, G Buchbauer - Biological and Pharmaceutical Bulletin, 2006 - jstage.jst.go.jp
… ()-Perillaldehyde is also known as an antimicrobial agent.It is the major compound of the green leaves of Japanese shiso which is used for traditional Chinese herb medicines. In Japan, …
Number of citations: 98 www.jstage.jst.go.jp
M Honma, M Yamada, M Yasui… - Genes and …, 2021 - genesenvironment.biomedcentral …
… To clarify the mutagenicity of perillaldehyde and cinnamaldehyde, … In Ames tests, perillaldehyde was negative and … In TGR assays, we treated Muta™ Mice with perillaldehyde and gpt-…
JA Elegbede, R Flores, RC Wang - Life Sciences, 2003 - Elsevier
The role of the monoterpenes, especially limonene and perillyl alcohol, in the treatment of certain cancers is currently being evaluated in clinical trials. In this study, the effects of perillyl …
Number of citations: 87 www.sciencedirect.com

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